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Compound of Interest

8-Bromo-1,2,3,4-
Compound Name: ] o
tetrahydroisoquinoline

Cat. No.: B1338643

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and known characteristics of 8-Bromo-1,2,3,4-tetrahydroisoquinoline. This
document is intended to serve as a foundational resource for researchers and professionals
engaged in chemical synthesis, drug discovery, and development.

Molecular Structure and Chemical Identity

8-Bromo-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound featuring a
tetrahydroisoquinoline core structure substituted with a bromine atom at the 8-position of the
aromatic ring.

Chemical Structure:

Key Identifiers:
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Identifier Value

IUPAC Name 8-bromo-1,2,3,4-tetrahydroisoquinoline[1]
CAS Number 75416-51-2[1][2]

Chemical Formula CoH10BrN[1][2][3]

Molecular Weight 212.09 g/mol [1][2]

Canonical SMILES C1CNCC2=C1C=CC=C2Br[1]

InChl Key KHWGHUZY XQPIKA-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the known physical and chemical properties of 8-Bromo-1,2,3,4-
tetrahydroisoquinoline is presented below.

Property Value Source

Off-white to yellow solid-liquid

Appearance i ture [2]
Boiling Point 294.3 °C at 760 mmHg [3]
Density 1.428 g/cm3 [3]
Flash Point 131.8°C [3]
pKa (Predicted) 8.88£0.20 [2]

Spectroscopic Data

Detailed experimental spectroscopic data for 8-Bromo-1,2,3,4-tetrahydroisoquinoline is not
widely available in the reviewed literature. However, based on its chemical structure and data
from related compounds, the following spectral characteristics can be anticipated.

Mass Spectrometry
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A reported mass spectrum indicates a protonated molecule [M+H]* at m/z 211.9, which is
consistent with the molecular weight of the compound.[2]

Table of Expected Mass Spectrometry Fragments:

Possible Fragmentation

m/z lon

Pathway

Molecular ion (presence of Br
212/214 [M]* ,

isotope pattern)
211/213 [M-H]* Loss of a hydrogen atom

Retro-Diels-Alder
183/185 [M-C2zHa4]* fragmentation of the

tetrahydroisoquinoline ring

132 [M-Br]* Loss of the bromine atom

104 [CsHai0]* Further fragmentation

NMR Spectroscopy (Predicted)

IH NMR:

o Aromatic Protons (Ar-H): Signals are expected in the range of & 6.8-7.5 ppm. The bromine
atom at the 8-position will influence the chemical shifts and coupling patterns of the protons
on the aromatic ring.

» Methylene Protons (-CHz-): The four methylene groups of the tetrahydroisoquinoline ring are
expected to show signals in the range of d 2.5-4.5 ppm. These would likely appear as
multiplets due to spin-spin coupling.

13C NMR:

» Aromatic Carbons (Ar-C): Aromatic carbons are expected in the range of d 120-140 ppm.
The carbon attached to the bromine (C8) would be significantly shifted.
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o Methylene Carbons (-CHz-): The aliphatic carbons of the tetrahydroisoquinoline ring are

expected to resonate in the range of & 25-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

Expected IR Absorption Bands:

Wavenumber (cm~?) Vibration Functional Group
3300-3500 N-H Stretch Secondary Amine
2850-3000 C-H Stretch Aliphatic
3000-3100 C-H Stretch Aromatic
1550-1650 C=C Stretch Aromatic Ring
1000-1100 C-N Stretch Amine

500-700 C-Br Stretch Bromo-aromatic

Synthesis and Purification

8-Bromo-1,2,3,4-tetrahydroisoquinoline is primarily used as an intermediate in organic
synthesis.[2] A detailed experimental protocol for its synthesis has been reported and is
outlined below.

Experimental Protocol: Synthesis

The synthesis involves the deprotection of a mixture of N-protected 6-bromo and 8-bromo-3,4-
dihydroisoquinolines.

Materials:

e A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-
(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

o Methanol (MeOH)

o Saturated aqueous sodium carbonate (Na2COs) solution
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e Dichloromethane (CH2Cl2)

o Water (H20)

o Saturated sodium chloride (NaCl) solution
e Anhydrous sodium sulfate (Na2S0a4)
 Silica gel (230-400 mesh)

e Chloroform (CHCIs)

Procedure:

A solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL) is
prepared.[2]

e The mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and
its 8-bromo isomer (3 g, 9.7 mmol) is added to the solvent mixture.[2]

e The reaction mixture is heated to reflux and stirred overnight.[2]
e The mixture is then concentrated under reduced pressure.[2]
e The resulting residue is extracted with dichloromethane.[2]

e The organic layers are combined and washed sequentially with water and saturated sodium
chloride solution.[2]

e The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated
under reduced pressure.[2]

Purification Protocol

The crude product is purified by silica gel column chromatography.
Procedure:

o Asilica gel column (230-400 mesh) is prepared.[2]
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e The crude product is loaded onto the column.
e The column is eluted with a gradient of 0-2% methanol in chloroform.[2]

e 8-Bromo-1,2,3,4-tetrahydroisoquinoline is collected as the first fraction, yielding a
colorless viscous oil (0.45 g, 22% vyield).[2]

e The second fraction contains 6-bromo-1,2,3,4-tetrahydroisoquinoline as a white solid (1.0 g,
48% yield).[2]

Synthesis and Purification Workflow

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 8-Bromo-1,2,3,4-
tetrahydroisoquinoline.

Biological Activity and Potential Applications

While the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) has been extensively
studied and shown to possess a wide range of pharmacological activities, specific biological
data for 8-Bromo-1,2,3,4-tetrahydroisoquinoline is not readily available in the current
scientific literature. THIQ-based compounds are known to interact with various biological
targets, suggesting potential avenues of research for this particular derivative.

General Biological Profile of Tetrahydroisoquinolines

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in
numerous natural products and synthetic compounds with diverse biological effects, including:
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e Antitumor

e Antibacterial
e Antiviral

e Antifungal

e Anticancer

o Anti-inflammatory

Potential Areas of Investigation

Given the known activities of related tetrahydroisoquinoline analogs, 8-Bromo-1,2,3,4-
tetrahydroisoquinoline could be a candidate for investigation in the following areas:

» Dopaminergic, Serotonergic, and Adrenergic Receptor Modulation: Many THIQ derivatives
are known to interact with monoamine neurotransmitter systems. The position and nature of
substituents on the aromatic ring can significantly influence receptor affinity and selectivity.

e Enzyme Inhibition: The THIQ scaffold is present in various enzyme inhibitors. The 8-bromo
substituent could play a role in binding to the active site of certain enzymes.

Further research is required to elucidate the specific biological targets, mechanism of action,
and potential therapeutic applications of 8-Bromo-1,2,3,4-tetrahydroisoquinoline.

Safety and Handling

8-Bromo-1,2,3,4-tetrahydroisoquinoline is classified as a hazardous substance.
GHS Hazard Statements:

e H315: Causes skin irritation.[1]

e H319: Causes serious eye irritation.[1]

o H335: May cause respiratory irritation.[1]
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Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. Work should be conducted in a well-
ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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